2-Chloro-4-(phenylthio)pyrimidine
Overview
Description
2-Chloro-4-(phenylthio)pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its broad range of applications. It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .
Synthesis Analysis
An efficient synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings has been developed. Various 2-chloro pyrimidines with electron-donating or electron-withdrawing groups as novel electrophile partners coupled well with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF, providing desired products in good to excellent yields .
Molecular Structure Analysis
The molecular formula of this compound is C10H7ClN2S . It contains total 22 bond(s); 15 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 sulfide(s), and 1 Pyrimidine(s) .
Chemical Reactions Analysis
In the Hiyama reaction, 2-chloro pyrimidines coupled well with vinyltrimethoxysilane, obtaining desired products .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 222.69 g/mol. The compound has a density of 1.2±0.1 g/cm3, a boiling point of 368.3±11.0 °C at 760 mmHg, and a flash point of 208.1±4.9 °C .
Scientific Research Applications
Microwave-Promoted Cross-Coupling Reactions
2-Chloro-4-(phenylthio)pyrimidine plays a role in the development of new pyrrolo[2,3-d]pyrimidines with aryl groups. These compounds are prepared using arylation reactions under Suzuki–Miyaura conditions, followed by Liebeskind–Srogl cross-coupling conditions. Such reactions are significant for their application in synthesizing molecules with potential medicinal properties (Prieur, Pujol, & Guillaumet, 2015).
Synthesis of Antimicrobial Agents
This chemical is also foundational in synthesizing novel pyrimidine analogs with antimicrobial properties. Researchers have developed methods to create 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidines, showing potential as antifungal agents (Goudgaon & Sheshikant, 2013).
Development of Thienopyrimidine Derivatives
The compound has been used in synthesizing thienopyrimidine derivatives, showing antimicrobial activity. This illustrates its value in developing new pharmaceuticals with potential applications in treating infections (Hozien et al., 1996).
Quantum Chemical Calculations
It is involved in quantum chemical studies, particularly in the synthesis and analysis of non-covalent interactions in pyrimidine derivatives. This research contributes to understanding molecular interactions and properties at the quantum level (Zhang et al., 2018).
Nonlinear Optical Exploration
This compound derivatives are explored for their nonlinear optical (NLO) properties. This research is crucial for developing materials for optoelectronic applications and understanding the photophysical properties of these molecules (Hussain et al., 2020).
Mechanism of Action
Target of Action
2-Chloro-4-(phenylthio)pyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural and synthetic biologically active substances . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
The mode of action of this compound involves nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Protein kinases (PKs) are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/ or threonine residues in protein substrates .
Pharmacokinetics
The molecular weight of this compound is 22269 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Pyrimidine derivatives are known to have a wide range of pharmacological effects, including anti-inflammatory effects .
Properties
IUPAC Name |
2-chloro-4-phenylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNKMHHAGXQADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621325 | |
Record name | 2-Chloro-4-(phenylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191729-21-2 | |
Record name | 2-Chloro-4-(phenylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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